Rosiglitazone Hydrochloride: An In-depth Technical Guide for Researchers
Rosiglitazone Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rosiglitazone hydrochloride, a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It delves into its mechanism of action, key quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.
Core Mechanism of Action
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent and highly selective agonist for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] The primary mechanism of action involves binding to and activating PPARγ.[4] Upon activation, PPARγ forms a heterodimeric complex with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
This transcriptional regulation leads to an increase in the expression of genes involved in insulin signaling and glucose metabolism, most notably the glucose transporter type 4 (GLUT4).[4][7] The upregulation of GLUT4 in adipose tissue and skeletal muscle enhances glucose uptake from the bloodstream, thereby improving insulin sensitivity.[7][8] Rosiglitazone's therapeutic effects in type 2 diabetes are primarily attributed to this enhancement of insulin sensitivity rather than stimulation of insulin secretion.[4]
Beyond its effects on glucose metabolism, PPARγ activation by rosiglitazone also influences adipocyte differentiation, fatty acid metabolism, and inflammation.[8][9][10] It promotes the storage of fatty acids in fat cells, which can reduce lipotoxicity, and has been shown to have anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB and AP-1.[3][9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for rosiglitazone hydrochloride, providing a quick reference for its binding affinity, potency, and pharmacokinetic profile.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell/System | Reference |
| EC50 | 60 nM | --- | [10] |
| Kd | 40 nM | --- | [10][11] |
| IC50 | 12 nM | Rat Adipocytes | [12][13] |
| IC50 | 4 nM | 3T3-L1 Adipocytes | [12][13] |
| IC50 | 9 nM | Human Adipocytes | [12][13] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Notes | Reference |
| Bioavailability | ~99% | Oral administration | [1][2][7][14][15] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | --- | [1][2][14] |
| Protein Binding | >99.8% | Primarily to albumin | [4][7] |
| Elimination Half-life | 3-4 hours | --- | [1][14] |
| Metabolism | Hepatic | Primarily by CYP2C8, minorly by CYP2C9 | [4][14] |
| Excretion | Urine (64%), Feces (22%) | --- | [7][14] |
Table 3: Clinical Efficacy from a Select Study
| Study | Intervention | Primary Endpoint | Result | Reference |
| Randomized Trial in Insulin-Treated T2D | Rosiglitazone (8 mg/day) + Insulin vs. Placebo + Insulin | Change in HbA1c from baseline at 26 weeks | -1.2% mean reduction in HbA1c (p < 0.0001) | [16] |
Key Signaling Pathways
Rosiglitazone's effects are mediated through a complex network of signaling pathways. The core pathway involves the direct activation of PPARγ, but crosstalk with other signaling cascades is also crucial.
Canonical PPARγ Signaling Pathway
The primary pathway is initiated by the binding of rosiglitazone to the ligand-binding domain of PPARγ. This induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then heterodimerizes with RXR, and this complex translocates to the nucleus to regulate gene expression.
Figure 1: Canonical PPARγ signaling pathway activated by rosiglitazone.
Crosstalk with GPR40 Signaling
Recent studies have indicated that some of rosiglitazone's effects, particularly in endothelial cells, may be modulated through G protein-coupled receptor 40 (GPR40).[17] Activation of GPR40 by rosiglitazone can lead to the phosphorylation of p38 MAPK, which in turn can enhance PPARγ-dependent transcription by promoting the recruitment of coactivators like PGC-1α and p300.[17]
Figure 2: Crosstalk between GPR40 and PPARγ signaling pathways.
Detailed Experimental Protocols
This section outlines methodologies for key experiments frequently cited in rosiglitazone research.
In Vitro PPARγ Activation Assay (Reporter Gene Assay)
Objective: To quantify the ability of rosiglitazone to activate PPARγ-mediated gene transcription.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK 293T) cells or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for human PPARγ.
-
An expression vector for RXRα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing varying concentrations of rosiglitazone or a vehicle control.
-
Lysis and Assay: After a 24-48 hour incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are then generated to determine the EC50 value.[18]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the binding of the PPARγ/RXRα heterodimer to a PPRE DNA sequence in response to rosiglitazone.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., bovine renal tubular epithelial cells) treated with rosiglitazone or a vehicle control.[19]
-
Probe Labeling: A double-stranded oligonucleotide probe containing a consensus PPRE sequence is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a chemiluminescent substrate (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.
-
Specificity Control: To confirm the specificity of the binding, competition assays are performed by adding an excess of unlabeled PPRE probe (specific competitor) or a non-specific oligonucleotide sequence to the binding reaction. Supershift assays can also be performed by adding antibodies specific to PPARγ or RXRα to identify the components of the protein-DNA complex.[19]
In Vivo Murine Model of Atherosclerosis
Objective: To evaluate the effect of rosiglitazone on the development of atherosclerosis in a diabetic mouse model.
Methodology:
-
Animal Model: Male apolipoprotein E (apoE)-deficient mice are used, which are prone to developing atherosclerosis.
-
Diabetes Induction: Diabetes is induced in a subset of mice by intraperitoneal injections of a low dose of streptozotocin (STZ).
-
Treatment Groups: The mice are randomly divided into four groups: non-diabetic control, non-diabetic treated with rosiglitazone, diabetic control, and diabetic treated with rosiglitazone.
-
Drug Administration: Rosiglitazone is administered daily by oral gavage.
-
Monitoring: Blood glucose and lipid levels are monitored throughout the study.
-
Atherosclerotic Plaque Analysis: After a defined treatment period, the mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaque formation is quantified by staining the aortas with Oil Red O and analyzing the stained area using image analysis software.[20]
Therapeutic and Adverse Effect Relationships
While rosiglitazone is effective in improving glycemic control, its use has been associated with certain adverse effects. Understanding the relationship between its mechanism of action and these effects is crucial for risk-benefit assessment.
Figure 3: Relationship between PPARγ activation and the therapeutic and adverse effects of rosiglitazone.
The insulin-sensitizing effects of rosiglitazone are a direct consequence of PPARγ activation leading to improved glucose homeostasis.[8] However, PPARγ is also expressed in other tissues, and its activation can lead to undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and congestive heart failure.[17][21] The RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) trial, for instance, showed a doubled risk of heart failure death or hospitalization in patients treated with rosiglitazone.[21] These adverse effects have significantly limited its clinical use.[17]
This guide provides a foundational understanding of rosiglitazone hydrochloride for research and development purposes. The detailed information on its mechanism, quantitative properties, and experimental evaluation should serve as a valuable resource for scientists in the field.
References
- 1. Rosiglitazone (Avandia) [ebmconsult.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Avandia (rosiglitazone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heart failure events with rosiglitazone in type 2 diabetes: data from the RECORD clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
